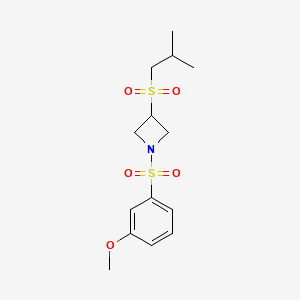![molecular formula C14H15F2NO4 B2914132 1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 1191115-84-0](/img/structure/B2914132.png)
1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-[3-(3,4-difluorophenyl)propanoyl]-4-hydroxyproline, is a chemical with the molecular formula C14H15F2NO4 and a molecular weight of 299.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15F2NO4/c15-10-3-1-8(5-11(10)16)2-4-13(19)17-7-9(18)6-12(17)14(20)21/h1,3,5,9,12,18H,2,4,6-7H2,(H,20,21) . This code provides a specific textual identifier for chemical substances, describing atomic connectivity and tautomeric states but not isotopic or stereochemical information.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 299.27 .Applications De Recherche Scientifique
Pyridonecarboxylic Acids as Antibacterial Agents
Pyridonecarboxylic acids, closely related in structure to the queried compound, have been synthesized and evaluated for their antibacterial activity. These compounds exhibit significant in vitro and in vivo antibacterial properties, with certain analogues outperforming known antibacterial agents. This highlights the potential of such compounds in developing new antibacterial treatments (Egawa et al., 1984).
Asymmetric Synthesis and Antibacterial Properties
Research into asymmetric synthesis of enantiomers for a related antibacterial agent reveals differences in activity against aerobic and anaerobic bacteria. Such studies underscore the importance of stereochemistry in the biological efficacy of pharmaceutical agents, potentially offering a path to more effective treatments (Rosen et al., 1988).
Enhancements in Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Fluorinated alcohols, such as Hexafluoroisopropanol (HFIP), have been employed as acidic modifiers in LC-MS analyses of oligonucleotides, demonstrating improved performance over traditional carboxylic acids. This suggests the utility of fluorinated compounds in enhancing analytical methodologies, particularly in the analysis of complex biological molecules (Basiri et al., 2016).
Synthesis and Application in Medicinal Chemistry
4-Fluoropyrrolidine derivatives, which share structural motifs with the queried compound, have been identified as useful synthons in medicinal chemistry, particularly for dipeptidyl peptidase IV inhibitors. Their preparation and application highlight the role of fluorinated compounds in the synthesis of pharmaceuticals with significant therapeutic potential (Singh & Umemoto, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm to health . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-[3-(3,4-difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c15-10-3-1-8(5-11(10)16)2-4-13(19)17-7-9(18)6-12(17)14(20)21/h1,3,5,9,12,18H,2,4,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXNPTKARGECMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CCC2=CC(=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenoxy)phenyl]-7-hydroxy-2-oxochromene-3-carboxamide](/img/structure/B2914049.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2914051.png)

![9-(2-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2914057.png)
![(2S,3R)-5-hydroxy-3-[(2S,3R)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B2914061.png)

![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2914065.png)
![N-(3,4-dimethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2914066.png)
![Methyl 6,7-dihydro-4H-pyrano[3,4-d]isoxazole-3-carboxylate](/img/structure/B2914067.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(piperidinosulfonyl)benzamide](/img/structure/B2914068.png)

![methyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2914071.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-[4-(methylsulfanyl)phenyl]-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2914072.png)